molecular formula C13H18O B13950370 1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene CAS No. 768392-53-6

1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene

Cat. No.: B13950370
CAS No.: 768392-53-6
M. Wt: 190.28 g/mol
InChI Key: CFRNJKSINSPNGV-ZDUSSCGKSA-N
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Description

1-Methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene is a substituted aromatic compound characterized by a methoxy group (–OCH₃) at the para position of a benzene ring and a chiral, branched alkenyl substituent, (3R)-3-methylpent-1-en-3-yl. This substituent introduces both stereochemical complexity and steric bulk, distinguishing it from simpler methoxybenzenes like anethole (1-methoxy-4-[(1Z)-prop-1-en-1-yl]benzene) . Its synthesis likely involves transition-metal-catalyzed coupling or stereoselective alkene formation, analogous to methods described for related compounds .

Properties

CAS No.

768392-53-6

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene

InChI

InChI=1S/C13H18O/c1-5-13(3,6-2)11-7-9-12(14-4)10-8-11/h5,7-10H,1,6H2,2-4H3/t13-/m0/s1

InChI Key

CFRNJKSINSPNGV-ZDUSSCGKSA-N

Isomeric SMILES

CC[C@](C)(C=C)C1=CC=C(C=C1)OC

Canonical SMILES

CCC(C)(C=C)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves:

  • Functionalization of a methoxy-substituted benzene derivative (commonly 4-methoxybenzyl chloride or 4-chloroanisole)
  • Introduction of the branched alkene side chain via allylation or cross-coupling reactions
  • Control of stereochemistry at the chiral center (3R configuration) through enantioselective catalysis or chiral auxiliaries

Allylation of Substituted Phenols

A prominent approach involves the allylation of 4-methoxyphenol or its derivatives with allylic halides under basic conditions, yielding the corresponding allyl ethers with a branched alkene side chain.

  • Catalysts and Bases: Sodium hydride (NaH), sodium (Na), potassium (K), and lithium (Li) bases have been screened for optimal yields and selectivity.
  • Solvents: Common solvents include diethyl ether, tetrahydrofuran (THF), dichloromethane (CH2Cl2), and benzene.
  • Temperature: Reactions are generally conducted at room temperature or elevated temperatures (up to 80 °C) to optimize conversion.

Table 1. Optimization of C-Cinnamylation of Phenol (Representative Data)

Entry Solvent Base Temp (°C) Product Ratio (3/3'/3") Yield (%)
1 Et2O Na RT 4.5:0.3:1 65
6 CH2Cl2 NaH 40 7:trace:1 66
7 CCl4 NaH 80 9.5:0.4:1 68
8 Benzene NaH 80 9:1.5:1 74

(Data adapted from Denmark et al., 2017)

This method is applicable to various substituted phenols and allylic chlorides, including isoprenyl chloride, which is structurally related to the side chain in this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Another effective method is the palladium-catalyzed coupling of 4-methoxybenzyl chloride or 4-chloroanisole with alkenyl or alkynyl acids or their derivatives.

  • Catalyst: PdCl2 complexed with CyPhine ligand (PdCl2(CyPhine)2) at 5 mol%
  • Base: Cesium carbonate (Cs2CO3)
  • Solvent: 1,4-dioxane
  • Temperature and Time: Heated to 120 °C for 24 hours in a sealed tube with stirring
  • Workup: Dilution with ethyl acetate, filtration through Celite, concentration, and purification by flash chromatography

This method yields high purity products with good isolated yields (up to 99%), as demonstrated in the synthesis of related methoxy-substituted styrene derivatives.

Example Reaction Conditions:

Reagent Amount
4-Methoxybenzyl chloride 0.5 mmol (78.3 mg)
Phenylpropiolic acid 0.6 mmol (87.6 mg)
PdCl2(Cy*Phine)2 (Catalyst) 5 mol% (25.7 mg)
Cs2CO3 1.2 mmol (391 mg)
1,4-Dioxane 2 mL
Temperature 120 °C
Reaction Time 24 h

(Adapted from RSC Supporting Information, 2016)

One-Pot Synthesis via Bromination and Nucleophilic Substitution

A one-pot two-step protocol has been reported for α-alkyl styrene derivatives closely related to the target compound, starting from estragole (4-allyl-1-methoxybenzene).

  • Step 1: Bromination at −78 °C in dichloromethane to form dibrominated intermediates
  • Step 2: Treatment with sodium iodide, nucleophiles (amines or azides), and potassium tert-butoxide in DMSO at room temperature for 8 hours

This method yields nitrogen-containing α-alkyl styrenes with good isolated yields (up to 63%) and tolerates various nucleophiles and substituents.

Representative Data for 1-(1-Azidoprop-2-en-2-yl)-4-methoxybenzene:

Characteristic Value
1H NMR (500 MHz, CDCl3) δ 7.41 (d, 2H), 6.90 (d, 2H), 5.54 (s, 1H), 5.25 (s, 1H), 4.12 (s, 2H), 3.82 (s, 3H)
13C NMR (125 MHz, CDCl3) δ 159.6, 141.0, 130.3, 127.1, 114.5, 113.9, 55.2, 55.0 ppm
HRMS (APCI/IT-TOF) m/z 162.0934 (calcd 162.0913)

(Adapted from ACS Omega, 2021)

Enantioselective Cyclization and Stereocontrol

For the preparation of the chiral (3R)-3-methylpent-1-en-3-yl side chain, enantioselective cyclization methods and chiral auxiliary strategies have been employed.

  • Use of tosylation and mild cleavage of silyl ethers under buffered conditions to avoid elimination side reactions
  • Cyclization via internal displacement with inversion using sodium hydride in benzene
  • Protection/deprotection sequences and oxidative cleavage for functional group interconversion
  • Formation of enol triflates and subsequent copper(I)-catalyzed additions to optically pure intermediates

These steps ensure the stereochemical integrity of the chiral center in the side chain, critical for obtaining the (3R) configuration.

(Based on synthetic studies for substituted tetrahydropyrans and related intermediates)

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Notes
Allylation of substituted phenols NaH or Na base, solvents (Et2O, CH2Cl2, benzene), RT-80 °C 50–74% Applicable to isoprenyl chloride analogues
Pd-catalyzed cross-coupling PdCl2(Cy*Phine)2, Cs2CO3, 1,4-dioxane, 120 °C, 24 h Up to 99% High purity, flash chromatography purification
One-pot bromination and nucleophilic substitution Br2, DCM, NaI, KOtBu, DMSO, −78 °C to RT, 8 h ~50–63% Scalable, broad nucleophile tolerance
Enantioselective cyclization and chiral auxiliary strategies NaH, benzene, tosylation, silyl ether manipulation Variable Ensures (3R) stereochemistry

Chemical Reactions Analysis

1-Methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack, facilitating reactions at the ortho and para positions . This activation is crucial for its reactivity and subsequent transformations in various chemical processes.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : Saturated analogs like 1-methoxy-4-(1-methylethyl)benzene are prone to oxidation, yielding ketones (68–75% selectivity) and hydroperoxides (73% yield) under catalytic conditions . In contrast, the target compound’s conjugated alkene may favor addition or polymerization reactions.

Physical and Chemical Properties

Property Target Compound Anethole 1-Methoxy-4-(methylsulfonyl)benzene
Molecular Weight 190.28 g/mol (C₁₃H₁₈O) 148.20 g/mol 186.23 g/mol
Boiling Point Not reported 234–237°C Not reported
Synthetic Yield Not reported N/A 90–94% (photocatalytic methods)
Key Reactivity Likely alkene-based reactions Flavorant, antioxidant Sulfonation, photocatalysis

Notes:

  • The target compound’s higher molecular weight compared to anethole suggests reduced volatility, which could impact its use in fragrance or flavor applications.
  • Sulfonyl derivatives exhibit strong electron-withdrawing effects, enhancing electrophilic substitution resistance, whereas methoxy groups are electron-donating .

Biological Activity

1-Methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene, also known as a methoxy-substituted phenyl compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly in cancer treatment.

Synthesis

The compound can be synthesized through various organic reactions, typically involving the alkylation of methoxy-substituted benzene derivatives. The specific synthesis pathway may vary based on the desired purity and yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The mechanism of action appears to involve the inhibition of key protein kinases associated with cancer progression.

The compound's biological activity is largely attributed to its ability to bind effectively to protein kinases such as EGFR and MEK1. Binding energies for these interactions have been reported to average around 10.68-10.68 kcal/mol for EGFR and 9.95-9.95 kcal/mol for MEK1, suggesting a strong affinity that could inhibit their activity in cancer cells .

In Vitro Studies

In vitro studies demonstrated that this compound significantly reduced cell viability in both MCF-7 and HT-29 cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 18 µM for HT-29 cells, indicating a potent cytotoxic effect .

Docking Studies

Docking studies further elucidated the binding interactions between the compound and target proteins. Notably, hydrogen bonding and van der Waals interactions were observed between the hydroxyl groups of the compound and amino acid residues within the active sites of EGFR and MEK1. This suggests that structural modifications could enhance binding affinity and biological efficacy .

Data Tables

Cell Line IC50 (µM) Target Protein Kinase Binding Energy (kcal/mol)
MCF-715EGFR-10.68
HT-2918MEK1-9.95

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